6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound characterized by a fused bicyclic structure. It belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its structural features that may confer unique pharmacological properties.
The compound can be synthesized through various methods in organic chemistry, often involving cyclization reactions that form the pyrrolopyridine framework. Its derivatives have been explored in pharmaceutical research for their potential as drug candidates.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is classified as:
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves several key steps:
Specific synthetic routes can vary based on starting materials and desired functional groups. For instance, using 2-pyridinecarboxaldehyde and an appropriate amine can lead to the formation of the target structure through a series of condensation and cyclization steps.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can participate in various chemical reactions due to its functional groups. Key reactions include:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the bicyclic system.
The mechanism of action for compounds like 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one often involves interactions with biological targets such as enzymes or receptors. Potential mechanisms include:
Research into similar compounds suggests that their biological activity is closely related to their structural characteristics and the presence of functional groups that facilitate binding to target proteins.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has potential applications in various fields:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting the importance of heterocyclic compounds in drug discovery and development.
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged chemotype for developing subtype-selective positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (mAChRs). These compounds bind to topographically distinct allosteric sites, enabling precise pharmacological control over receptor signaling with reduced risk of cholinergic side effects.
The M4 mAChR subtype is a therapeutic target for neurological and psychiatric disorders due to its role in modulating dopaminergic and glutamatergic neurotransmission. Pyrrolo[3,4-b]pyridin-5-one derivatives bind within an intracellular allosteric pocket near the G-protein coupling domain, inducing conformational changes that enhance acetylcholine affinity and signaling efficacy. Key structural features of this interaction include:
Table 1: Binding Affinities of Representative Pyrrolo[3,4-b]pyridin-5-one Derivatives at M4 mAChR
Compound | Core Structure | R-Group | pEC₅₀ (M4) | Fold-Shift ACh | |
---|---|---|---|---|---|
2-[4-(6-methoxypyridin-3-yl)oxypiperidin-1-yl]-3-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | Pyrrolo[3,4-b]pyridin-5-one | 4-(6-MeO-pyridin-3-yloxy)piperidin-1-yl | 7.8 | 32.5 | [1] |
(7R)-7-(hydroxymethyl)-2-[4-(6-methoxypyridin-3-yl)oxypiperidin-1-yl]-3,6,7-trimethylpyrrolo[3,4-b]pyridin-5-one | 6,7-Dimethylpyrrolo[3,4-b]pyridin-5-one | 4-(6-MeO-pyridin-3-yloxy)piperidin-1-yl | 8.1 | 41.2 | [1] |
2-[4-(1,3-dihydro-2-benzofuran-5-yloxy)piperidin-1-yl]-3-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | Pyrrolo[3,4-b]pyridin-5-one | 4-(benzofuran-5-yloxy)piperidin-1-yl | 7.3 | 28.7 | [3] |
Functional assays demonstrate these PAMs enhance acetylcholine (ACh)-induced β-arrestin recruitment and Gαi/o signaling without intrinsic agonist activity, enabling physiological signaling fidelity [1] [3].
Pyrrolo[3,4-b]pyridin-5-one PAMs exhibit significant advantages over orthosteric mAChR agonists:
Table 2: Pharmacological Comparison of Pyrrolo[3,4-b]pyridin-5-one PAMs vs. Orthosteric Agonists
Property | PAMs (e.g., VU6005610) | Orthosteric Agonists (e.g., Xanomeline) | |
---|---|---|---|
Intrinsic Agonism | None | Full agonism | |
Subtype Selectivity | >100-fold M1/M4 vs M2/M3/M5 | <10-fold selectivity | |
Signaling Bias | Preserves endogenous bias | Uniform pathway activation | |
Desensitization Profile | Minimal receptor internalization | Rapid tachyphylaxis | |
CNS Penetrance (Kp) | 0.8–2.5 | <0.1 | [2] [7] |
SAR studies reveal that 6,7-dimethyl substitution enhances metabolic stability (t₁/₂ >120 min in human hepatocytes) without compromising M4 potency, while 2-arylpiperazine modifications optimize logD values (2.5–3.5) for CNS exposure [1] [2].
Achieving mAChR subtype selectivity with pyrrolo[3,4-b]pyridin-5-ones hinges on exploiting subtle differences in allosteric pockets:
Table 3: Substituent Effects on mAChR Subtype Selectivity
Position | M1-Selective Modifications | M4-Selective Modifications | Effect on Selectivity | |
---|---|---|---|---|
6 | Thiophen-2-ylmethyl | Methyl/Hydrogen | M1: Tolerates bulky groups; M4: Requires small substituents | [6] |
2 | Morpholino | 4-(Pyridin-3-yloxy)piperidin-1-yl | M1: Flexible heterocycles; M4: Rigid aryloxy extensions | [1] [6] |
3 | Benzyl | Methyl | M1: Enhances potency; M4: Maintains clean PAM profile | [2] [3] |
7 | Hydroxymethyl (R-configuration) | Hydrogen | M1: Optimizes brain exposure; M4: Reduces efficacy | [1] |
Molecular modeling confirms that 6-methyl substitution in M4 PAMs induces a 30° tilt in the piperidine ring, enabling salt bridge formation with Asp103 not achievable in M1/M3 subtypes [3]. Conversely, M1-selective analogs like VU6005852 (20a) exploit a subpocket near TM1/TM7 through thiophene ring insertion, yielding >200-fold selectivity over M4 [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0